molecular formula C7H17NO B6227503 (2S)-1-(diethylamino)propan-2-ol CAS No. 78778-91-3

(2S)-1-(diethylamino)propan-2-ol

Cat. No.: B6227503
CAS No.: 78778-91-3
M. Wt: 131.22 g/mol
InChI Key: BHUXAQIVYLDUQV-ZETCQYMHSA-N
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Description

(2S)-1-(diethylamino)propan-2-ol: is a secondary amine with a chiral center, making it exist in two enantiomeric forms. It is a colorless, viscous liquid at room temperature, soluble in water and most organic solvents. This compound is used as an intermediate in the production of various compounds, including pharmaceuticals, pesticides, dyes, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination of Propanal: This method involves the reaction of propanal with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Reaction of Ethyl Magnesium Bromide with Benzylamine: This method involves the reaction of ethyl magnesium bromide with benzylamine, followed by hydrolysis.

    Reduction of N,N-diethylacrylamide: This method involves the reduction of N,N-diethylacrylamide using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods: Industrial production methods for (2S)-1-(diethylamino)propan-2-ol typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-1-(diethylamino)propan-2-ol can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form various amines.

    Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Corresponding oxides.

    Reduction Products: Various amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of biologically active compounds.
  • Employed in the synthesis of chiral compounds due to its chiral center.

Biology:

  • Investigated for its interactions with neurotransmitter systems, including the GABA receptor, the cholinergic system, and the nitrergic system.

Medicine:

  • Exhibits anesthetic, analgesic, and antipyretic properties.
  • Potential applications in drug delivery systems.

Industry:

  • Used in the production of pharmaceuticals, pesticides, dyes, and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways: (2S)-1-(diethylamino)propan-2-ol interacts with several neurotransmitter systems, including the GABA receptor, the cholinergic system, and the nitrergic system. It modulates the activity of ion channels and inhibits the process of inflammation.

Comparison with Similar Compounds

    (2R)-1-(diethylamino)propan-2-ol: The enantiomer of (2S)-1-(diethylamino)propan-2-ol.

    N,N-diethylpropan-2-amine: A similar compound without the hydroxyl group.

    N,N-diethyl-2-hydroxypropanamide: A similar compound with an amide group instead of an amine group.

Uniqueness: this compound is unique due to its chiral center, which allows it to exist in two enantiomeric forms. This chirality is crucial for its interactions with biological systems and its applications in the synthesis of chiral compounds.

Properties

CAS No.

78778-91-3

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(2S)-1-(diethylamino)propan-2-ol

InChI

InChI=1S/C7H17NO/c1-4-8(5-2)6-7(3)9/h7,9H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

BHUXAQIVYLDUQV-ZETCQYMHSA-N

Isomeric SMILES

CCN(CC)C[C@H](C)O

Canonical SMILES

CCN(CC)CC(C)O

Purity

95

Origin of Product

United States

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